(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a combination of indoline, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indoline Derivative: Starting with 5-bromoindoline, the compound is reacted with potassium tert-butylate in 1,4-dioxane to form an intermediate.
Coupling Reaction: The intermediate is then coupled with tert-butyl 4-(6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate in 1,4-dioxane at 80°C for 72 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The exact mechanism of action for (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds like 5-bromoindoline share structural similarities and are used in similar applications.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, are also comparable.
Phenylmethanone Derivatives: Benzophenone is a well-known compound in this category.
Uniqueness
What sets (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone apart is its unique combination of indoline, pyridine, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N2O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c1-15-13-20(23-12-11-16-7-5-6-10-19(16)23)22-14-18(15)21(24)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3 |
InChI Key |
HKTRAZIGIJIXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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